An In-depth Technical Guide to 2-Benzyloxy-1-piperazin-1-yl-ethanone Hydrochloride: Structure, Properties, and Synthesis
An In-depth Technical Guide to 2-Benzyloxy-1-piperazin-1-yl-ethanone Hydrochloride: Structure, Properties, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Piperazine and its derivatives are foundational scaffolds in medicinal chemistry, integral to the structure of a multitude of therapeutic agents.[1][2] The unique six-membered heterocyclic ring with two opposing nitrogen atoms imparts favorable physicochemical properties, such as high water solubility and bioavailability, making it a desirable component in drug design.[2] This guide focuses on a specific derivative, 2-Benzyloxy-1-piperazin-1-yl-ethanone hydrochloride, a compound of interest for its potential as a versatile intermediate in the synthesis of novel bioactive molecules. The incorporation of a benzyloxy-ethanone moiety onto the piperazine core presents a unique combination of structural features that may confer a range of pharmacological activities, from central nervous system modulation to antimicrobial effects.[3][4]
This document provides a comprehensive overview of the chemical structure, predicted properties, and a detailed, field-proven protocol for the synthesis of 2-Benzyloxy-1-piperazin-1-yl-ethanone hydrochloride.
Chemical Structure and Properties
The chemical structure of 2-Benzyloxy-1-piperazin-1-yl-ethanone hydrochloride combines a piperazine ring acylated with a benzyloxyacetyl group. The hydrochloride salt form enhances its stability and aqueous solubility.
IUPAC Name: 1-(2-(benzyloxy)acetyl)piperazine hydrochloride
Molecular Formula: C₁₃H₁₉ClN₂O₂
Molecular Weight: 286.76 g/mol
| Property | Predicted Value/Information | Source |
| Physical State | White to off-white solid | [5] |
| Solubility | Soluble in water and polar organic solvents like methanol and ethanol. | [6] |
| Stability | The hydrochloride salt is expected to be more stable than the free base. | [7] |
| pKa | The piperazine ring has two pKa values, typically around 9.8 and 5.7. The presence of the electron-withdrawing acetyl group is expected to lower these values slightly. | General Chemical Knowledge |
Synthesis of 2-Benzyloxy-1-piperazin-1-yl-ethanone Hydrochloride
The synthesis of the target compound is achieved through the N-acylation of piperazine with a suitable benzyloxyacetylating agent. A reliable and scalable approach involves the use of 2-(benzyloxy)acetyl chloride as the acylating agent.[8] To prevent the formation of the di-acylated byproduct, an excess of piperazine is employed, favoring the mono-acylated product.[9]
Reaction Scheme:
Caption: Synthetic scheme for 2-Benzyloxy-1-piperazin-1-yl-ethanone.
Detailed Experimental Protocol:
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| Piperazine | Anhydrous, 99% | Standard Chemical Supplier |
| 2-(Benzyloxy)acetyl chloride | 97% | Standard Chemical Supplier |
| Triethylamine (TEA) | ≥99.5% | Standard Chemical Supplier |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Standard Chemical Supplier |
| Diethyl ether | Anhydrous | Standard Chemical Supplier |
| Hydrochloric acid | 2M in diethyl ether | Standard Chemical Supplier |
| Sodium Sulfate (Na₂SO₄) | Anhydrous, granular | Standard Chemical Supplier |
| Ethyl Acetate | ACS Grade | Standard Chemical Supplier |
| Hexanes | ACS Grade | Standard Chemical Supplier |
Instrumentation:
| Instrument | Use |
| Magnetic Stirrer with Hotplate | Reaction stirring and heating |
| Rotary Evaporator | Solvent removal |
| Schlenk Line | Inert atmosphere operations |
| NMR Spectrometer | Structural characterization |
| Mass Spectrometer | Molecular weight determination |
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve piperazine (5 equivalents) in anhydrous dichloromethane (DCM). Stir the mixture at room temperature until the piperazine is completely dissolved.
-
Addition of Base: To the stirred solution, add triethylamine (1.5 equivalents) via syringe. Cool the reaction mixture to 0 °C in an ice bath.
-
Addition of Acylating Agent: In a separate flask, dissolve 2-(benzyloxy)acetyl chloride (1 equivalent) in anhydrous DCM.[8] Add this solution dropwise to the cooled piperazine solution over 30 minutes.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexanes as the eluent.
-
Workup: Once the reaction is complete, quench the reaction by adding saturated aqueous sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification of the Free Base: Filter the solution and concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude 2-Benzyloxy-1-piperazin-1-yl-ethanone by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.
-
Salt Formation: Dissolve the purified free base in a minimal amount of anhydrous diethyl ether. To this solution, add a 2M solution of hydrochloric acid in diethyl ether dropwise with stirring until precipitation is complete.
-
Isolation of the Hydrochloride Salt: Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield 2-Benzyloxy-1-piperazin-1-yl-ethanone hydrochloride as a solid.
Workflow Diagram:
Caption: Experimental workflow for the synthesis of 2-Benzyloxy-1-piperazin-1-yl-ethanone hydrochloride.
Potential Biological Activity and Applications
While specific biological data for 2-Benzyloxy-1-piperazin-1-yl-ethanone hydrochloride is not extensively documented, the piperazine scaffold is a well-established pharmacophore with a broad range of biological activities.[1][10] Arylpiperazine derivatives, in particular, are known to interact with various receptors in the central nervous system, including serotonergic, dopaminergic, and adrenergic receptors.[10]
The introduction of the benzyloxy-ethanone group could modulate the electronic and steric properties of the molecule, potentially leading to novel interactions with biological targets. It is plausible that this compound could serve as a key intermediate for the synthesis of more complex molecules with potential therapeutic applications in areas such as:
-
Neuropharmacology: As a precursor for ligands targeting CNS receptors.[10]
-
Antimicrobial Agents: Piperazine derivatives have shown promising antibacterial and antifungal activities.[4]
-
Anticancer Agents: The piperazine moiety is present in several anticancer drugs.[1]
Hypothesized Mechanism of Action Pathway:
Given the prevalence of arylpiperazines as serotonin receptor ligands, a hypothetical signaling pathway upon binding to a G-protein coupled receptor (GPCR) like the 5-HT₁A receptor is depicted below.
Caption: Hypothesized signaling pathway for a piperazine derivative acting as a GPCR agonist.
Conclusion
2-Benzyloxy-1-piperazin-1-yl-ethanone hydrochloride is a valuable, yet under-characterized, chemical entity. Its synthesis from readily available starting materials via established chemical transformations makes it an accessible target for research and development. The presence of the versatile piperazine core, combined with the benzyloxy-ethanone moiety, suggests a rich potential for this compound as a building block in the discovery of new therapeutic agents. Further investigation into its specific biological activities and pharmacological profile is warranted to fully elucidate its potential in drug development.
References
- Not directly cited.
- Not directly cited.
- Not directly cited.
-
Al-Harthy, T., & Al-Mughaid, H. (2024). The Impact of Incorporating Piperazine on Biological Activities of Benzazoles. IntechOpen. Retrieved from [Link]
-
Jadhav, H. R., et al. (2017). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. ResearchGate. Retrieved from [Link]
-
Seba, M. C., et al. (2019). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. International Journal of Research & Review, 6(11), 570-575. Retrieved from [Link]
-
Singh, J., et al. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. PubMed. Retrieved from [Link]
-
PubChem. (n.d.). 1-(Piperazin-1-yl)ethanone hydrochloride. Retrieved from [Link]
- Not directly cited.
- Not directly cited.
- Not directly cited.
-
SWGDRUG.org. (2005). BENZYLPIPERAZINE. Retrieved from [Link]
-
gsrs. (n.d.). N-(BENZYLOXYCARBONYL)PIPERAZINE HYDROCHLORIDE. Retrieved from [Link]
- Not directly cited.
- Not directly cited.
- Not directly cited.
- Not directly cited.
- Not directly cited.
- Not directly cited.
- Not directly cited.
- Not directly cited.
- Not directly cited.
- Not directly cited.
- Not directly cited.
- Not directly cited.
- Not directly cited.
- Not directly cited.
- Not directly cited.
Sources
- 1. The Impact of Incorporating Piperazine on Biological Activities of Benzazoles | IntechOpen [intechopen.com]
- 2. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. 1-(Piperazin-1-yl)ethanone hydrochloride | C6H13ClN2O | CID 12602882 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. swgdrug.org [swgdrug.org]
- 7. GSRS [gsrs.ncats.nih.gov]
- 8. CAS 19810-31-2: 2-(Benzyloxy)acetyl chloride | CymitQuimica [cymitquimica.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. ijrrjournal.com [ijrrjournal.com]
